(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of triazole derivatives, specifically featuring a triazole ring substituted with an ethylamine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical reactions involving triazole derivatives and amines. Its structure comprises a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.
This compound is classified as an organic amine due to the presence of an amine functional group. Additionally, it falls under the category of heterocyclic compounds because of its triazole ring structure.
The synthesis of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Common solvents used include dimethyl sulfoxide or ethanol under inert atmosphere conditions to prevent side reactions.
The molecular formula for (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine is C₇H₁₄N₄. The compound features:
The compound's molecular weight is approximately 154.22 g/mol. The stereochemistry is significant; the (1S) designation indicates that it has specific spatial orientation which may influence its biological activity.
The compound can participate in various chemical reactions:
Understanding the reactivity of this compound allows chemists to design new derivatives that could enhance efficacy or reduce toxicity in potential therapeutic applications.
The mechanism by which (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine exerts its effects is likely related to its interaction with specific biological targets.
Further studies are needed to elucidate the precise mechanisms at play, including binding affinities and downstream effects on cellular signaling pathways.
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents like water or methanol due to its amine functionality.
Key chemical properties include:
The potential applications of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine include:
This compound represents a promising area for further research and development within medicinal chemistry and related fields.
The 1,2,3-triazole core in the target compound is exclusively constructed via Huisgen 1,3-dipolar cycloaddition, where organic azides react with terminal alkynes. This reaction exhibits exceptional reliability under both thermal and catalytic conditions:
Table 1: Regioselectivity Comparison in Triazole Synthesis
Method | Catalyst | Temperature | Time | 1,4:1,5 Ratio |
---|---|---|---|---|
Thermal | None | 80–100°C | 12–48 h | ~50:50 |
CuAAC | CuSO₄ / Sodium Ascorbate | 25°C | 5–30 min | >99:1 |
Ruthenium-Catalyzed | Cp*RuCl(PPh₃)₂ | 25–60°C | 1–6 h | 1:>99 |
Retrosynthesis of the target amine reveals two viable pathways for introducing the chiral center:
Potential racemization via α-proton abstraction during azide formation or storage [4] [7].
Pathway B (Chiral Alkyne Route):Disconnection yields an acetylene-bearing chiral amine precursor (e.g., N-protected propargylglycine) and methyl azide. Advantages include:
Orthogonal deprotection strategies post-cyclization [4] [7].
Pathway C (Racemic Cycloaddition/Chiral Resolution):Triazole assembly using achiral azide/alkyne followed by enzymatic kinetic resolution or diastereomeric salt formation. Though cost-effective at scale, maximum yield is capped at 50% [2].
Stereocontrol at the ethylamine chiral center employs three catalytic strategies:
Biocatalytic Approaches:Transaminases (e.g., from Arthrobacter sp.) convert the prochiral ketone 1-(1-methyl-1H-triazol-5-yl)ethan-1-one to the (S)-amine using pyridoxal-5′-phosphate (PLP) cofactor and alanine as amine donor. Advantages include:
Compatibility with immobilized enzyme cartridges in flow reactors [2].
Enantioselective CuAAC:Chiral Cu(I) complexes (e.g., Cu(I)/bisoxazoline or ClickFerrophos derivatives) enable direct synthesis of chiral triazoles. The catalyst controls facial approach of the azide to the copper acetylide intermediate. While elegant, substrate scope remains narrower than hydrogenation or biocatalysis [6].
Table 2: Enantioselective Methods for (1S)-Amine Synthesis
Method | Catalyst/Enzyme | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | [Rh((R,R)-DuPhos)(COD)]⁺ | 10 bar H₂, CH₂Cl₂, 25°C | 98 | 92 |
Biocatalytic Transamination | Arthrobacter sp. TA-39 | pH 8.0, 30°C, Ala donor | >99 | 85 |
Enantioselective CuAAC | Cu(I)/(S)-Ph-Pybox | Toluene, 4Å MS, 0°C | 90 | 78 |
Late-stage modifications enable diversification of the amine moiety:
N-Alkylation:Alkylation of the amine group employs alkyl halides (R–X) under basic conditions (K₂CO₃, DMF) or reductive protocols for aldehydes (NaBH₄). The electron-deficient triazole ring slightly deactivates the amine, necessitating elevated temperatures (60–80°C) for SN2 reactions. Mitsunobu reactions enable stereoretentive coupling with chiral alcohols [7].
Table 3: Optimization of Reductive Amination in Flow
Reducing Agent | Residence Time (min) | Temperature (°C) | Conversion (%) | Impurities (%) |
---|---|---|---|---|
NaBH₃CN | 30 | 25 | 78 | 8 (over-reduction) |
STAB | 20 | 40 | 95 | <1 |
H₂ (Pd/C cartridge) | 15 | 60 | 99 | <0.5 |
Scale-up leverages continuous flow technology to enhance sustainability metrics:
Telescoped Systems: CuAAC → deprotection → reductive amination sequences achieve 65% overall yield without intermediates isolation, reducing solvent consumption by 40% vs. batch [2] [10].
Green Chemistry Advantages:
Regulatory Alignment:FDA guidance (2019) encourages continuous manufacturing for APIs, emphasizing real-time quality control via PAT (Process Analytical Technology). In-line FTIR and MS monitor regiochemistry (>99% 1,4-triazole) and ee (>98%) [10].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1